Cas no 2172547-68-9 (5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1594855
- 2172547-68-9
-
- インチ: 1S/C11H17N3O2/c1-8(5-6-15)14-11(9-3-2-4-9)10(7-16)12-13-14/h7-9,15H,2-6H2,1H3
- InChIKey: WNFIUHGKLQITBR-UHFFFAOYSA-N
- SMILES: OCCC(C)N1C(=C(C=O)N=N1)C1CCC1
計算された属性
- 精确分子量: 223.132076794g/mol
- 同位素质量: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- XLogP3: 0.6
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594855-0.25g |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 0.25g |
$1564.0 | 2023-06-04 | ||
Enamine | EN300-1594855-250mg |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 250mg |
$1564.0 | 2023-09-23 | ||
Enamine | EN300-1594855-50mg |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 50mg |
$1428.0 | 2023-09-23 | ||
Enamine | EN300-1594855-10000mg |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 10000mg |
$7312.0 | 2023-09-23 | ||
Enamine | EN300-1594855-500mg |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 500mg |
$1632.0 | 2023-09-23 | ||
Enamine | EN300-1594855-10.0g |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1594855-0.1g |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 0.1g |
$1496.0 | 2023-06-04 | ||
Enamine | EN300-1594855-5000mg |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 5000mg |
$4930.0 | 2023-09-23 | ||
Enamine | EN300-1594855-1.0g |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1594855-2.5g |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172547-68-9 | 2.5g |
$3332.0 | 2023-06-04 |
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Comprehensive Overview of 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172547-68-9)
The compound 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172547-68-9) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a cyclobutyl ring and a 1,2,3-triazole core, makes it a valuable scaffold for the development of novel therapeutic agents. Researchers are particularly interested in its potential applications in targeting protein-protein interactions and enzyme inhibition, which are hot topics in modern pharmacology.
One of the key features of 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is its aldehyde functional group, which provides a reactive site for further chemical modifications. This versatility allows scientists to explore a wide range of derivatives, enhancing its utility in drug design. The presence of the hydroxybutan-2-yl moiety also contributes to its solubility and bioavailability, critical factors in pharmacokinetics. These attributes align with current trends in the pharmaceutical industry, where there is a growing demand for compounds with improved metabolic stability and target specificity.
In recent years, the 1,2,3-triazole moiety has become a focal point in click chemistry, a technique widely used in bioconjugation and material science. The compound's triazole ring enables efficient coupling reactions, making it a valuable tool for labeling biomolecules and designing functional materials. This has led to increased interest in 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde as a building block for innovative applications in biotechnology and nanotechnology.
Another area of exploration for this compound is its potential role in combating antimicrobial resistance (AMR), a global health crisis. The cyclobutyl and triazole components have shown promise in disrupting bacterial cell walls and inhibiting virulence factors. As AMR continues to rise, the search for new antimicrobial scaffolds like 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has become a priority for researchers worldwide.
The synthesis of 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions, including cycloaddition and oxidation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, reflecting the industry's shift toward greener and more efficient methodologies. These innovations are particularly relevant given the increasing emphasis on sustainable chemistry and reduced environmental impact.
From a commercial perspective, the demand for 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is expected to grow, driven by its diverse applications in drug development and material science. Suppliers and manufacturers are focusing on scalable synthesis routes to meet the needs of academic and industrial researchers. The compound's CAS No. 2172547-68-9 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance.
In conclusion, 5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde represents a fascinating intersection of chemistry, biology, and technology. Its structural complexity and functional versatility make it a subject of ongoing research, with potential breakthroughs in therapeutics and beyond. As scientific advancements continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.
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